molecular formula C16H16N5NaO7S2 B193837 Cefotaxime sodium CAS No. 64485-93-4

Cefotaxime sodium

カタログ番号: B193837
CAS番号: 64485-93-4
分子量: 477.5 g/mol
InChIキー: AZZMGZXNTDTSME-UAGKDTLGSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cefotaxime sodium is a third-generation cephalosporin antibiotic used to treat a variety of bacterial infections. It is effective against both Gram-positive and Gram-negative bacteria. This compound is particularly useful in treating severe infections such as meningitis, sepsis, pneumonia, urinary tract infections, and gonorrhea . This compound works by inhibiting bacterial cell wall synthesis, leading to the death of the bacteria .

準備方法

Synthetic Routes and Reaction Conditions: Cefotaxime sodium is synthesized through a series of chemical reactions starting from 7-aminocephalosporanic acid. The process involves the acylation of 7-aminocephalosporanic acid with 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid to form cefotaxime acid. This is followed by the esterification of the carboxyl group with acetoxymethyl bromide to yield cefotaxime .

Industrial Production Methods: In industrial settings, this compound is produced by treating cefotaxime acid with sodium hydroxide in an aqueous solvent such as methanol, ethanol, or acetone. The reaction is carried out in the presence of sodium ions to form this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

科学的研究の応用

Clinical Applications

Cefotaxime sodium is utilized in various clinical scenarios, including:

  • Lower Respiratory Tract Infections : Effective in treating pneumonia caused by Streptococcus pneumoniae and other pathogens, with clinical cure rates exceeding 90% in trials .
  • Genitourinary Infections : Used for urinary tract infections caused by Escherichia coli and Klebsiella species .
  • Meningitis : Administered for bacterial meningitis, demonstrating significant efficacy against common pathogens .
  • Sepsis : Employed in the treatment of sepsis caused by multiple organisms, including Staphylococcus aureus and E. coli .
  • Surgical Prophylaxis : Often given before surgical procedures to prevent postoperative infections .

Table 1: Efficacy of this compound in Clinical Trials

Infection TypeStudy PopulationClinical Cure Rate (%)References
Lower Respiratory Infections656 patients93.9
MeningitisVaries>90
Urinary Tract InfectionsVaries95
SepsisVaries85-90

Case Studies

  • Case Study: Cefotaxime in Septic Shock
    • A study involving 95 patients with septic shock assessed the combination of etimicin sulfate and this compound versus cefotaxime alone. The results indicated improved outcomes in the combination group, highlighting cefotaxime's role in severe infections .
  • Case Study: Acute Intravascular Hemolysis
    • A reported case of acute intravascular hemolysis in a newborn following cefotaxime-sulbactam treatment underscores the importance of monitoring adverse reactions, particularly in vulnerable populations .

Pharmacokinetics and Safety

This compound is administered via injection and exhibits rapid absorption and distribution throughout the body. Its pharmacokinetic profile indicates a half-life suitable for effective dosing schedules, typically every 8 to 12 hours depending on the severity of the infection .

Table 2: Pharmacokinetic Properties of this compound

ParameterValue
Half-Life1-2 hours
Peak Plasma Levels30-60 minutes post-injection
Volume of Distribution0.3 L/kg

作用機序

Cefotaxime sodium exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which inhibits the final transpeptidation step of peptidoglycan synthesis. This disruption in cell wall synthesis leads to cell lysis and ultimately the death of the bacteria .

類似化合物との比較

Cefotaxime sodium’s unique combination of broad-spectrum activity and resistance to beta-lactamases makes it a valuable antibiotic in the treatment of severe bacterial infections.

特性

CAS番号

64485-93-4

分子式

C16H16N5NaO7S2

分子量

477.5 g/mol

IUPAC名

sodium;(6R,7S)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C16H17N5O7S2.Na/c1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8;/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26);/q;+1/p-1/b20-9-;/t10-,14+;/m0./s1

InChIキー

AZZMGZXNTDTSME-UAGKDTLGSA-M

SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+]

異性体SMILES

CC(=O)OCC1=C(N2[C@@H]([C@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+]

正規SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+]

外観

White Solid

melting_point

> 165°C

Key on ui other cas no.

64485-93-4

ピクトグラム

Irritant; Health Hazard

純度

> 95%

数量

Milligrams-Grams

関連するCAS

63527-52-6 (Parent)

溶解性

68.2 [ug/mL] (The mean of the results at pH 7.4)

同義語

Benaxima
Biosint
Cefotaxim
Cefotaxime
Cefotaxime Sodium
Cefradil
Cephotaxim
Claforan
Fotexina
HR 756
HR-756
HR756
Kendrick
Klaforan
Primafen
Ru 24756
Ru-24756
Ru24756
Sodium, Cefotaxime
Taporin

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefotaxime sodium
Reactant of Route 2
Reactant of Route 2
Cefotaxime sodium
Reactant of Route 3
Reactant of Route 3
Cefotaxime sodium
Reactant of Route 4
Cefotaxime sodium
Reactant of Route 5
Reactant of Route 5
Cefotaxime sodium
Reactant of Route 6
Cefotaxime sodium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。